3-amino-N-ethyl-N-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

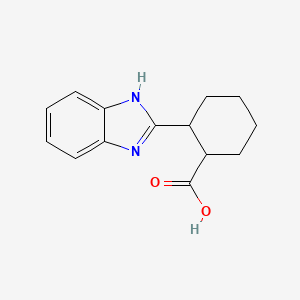

3-Amino-N-ethyl-N-phenylbenzamide, commonly referred to as 3-AEB, is an organic compound with a molecular formula of C11H13N3O. It is a derivative of benzamide and is a white crystalline solid that is soluble in water and ethanol. 3-AEB has been studied extensively due to its potential applications in various scientific fields such as organic synthesis, medicinal chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

DNA Damage and Repair Mechanisms : 3-Aminobenzamide, a related compound, has been studied for its role in DNA repair mechanisms. It was found to enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, stressing the importance of poly ADP-ribosyl synthetase in DNA damage repair and chemical induction of transformation in vitro (Lubet et al., 1984).

Synthetic Processes : Research has been conducted on the synthesis of various N-phenylbenzamide derivatives. For example, a study described the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from relevant starting materials, highlighting the chemical processes involved in creating these compounds (Mao Duo, 2000).

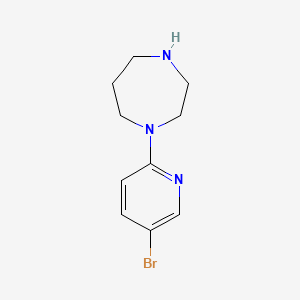

Antiviral Activity : A study on N-phenylbenzamide derivatives revealed that some of these compounds, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed promising antiviral activities against Enterovirus 71, suggesting potential applications in antiviral drug development (Xingyue Ji et al., 2013).

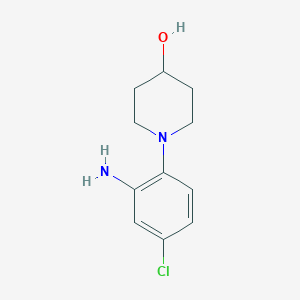

Antibacterial and Antifungal Activities : The synthesis of N-phenylbenzamides and their in silico and in vitro antibacterial and antifungal activities were investigated. Compounds demonstrated the ability to inhibit the growth of bacteria and fungi, showing potential as topical agents (Sulistyowaty et al., 2023).

Oxidation and Antioxidant Activity : A study on the electrochemical oxidation of amino-substituted benzamide derivatives, which are known for their antioxidant activity, investigated their mechanisms and potential application as antioxidants (Jovanović et al., 2020).

Synthesis of Peptide Derivatives : Research was conducted on the synthesis of specific peptide derivatives using aminolysis of certain benzamide derivatives, contributing to the understanding of peptide synthesis and coupling methods (Turck & Berndt, 1981).

Photosynthesis Inhibition : Some derivatives of N-phenylbenzamide were studied for their ability to inhibit photosynthetic electron transport, which could have implications in understanding plant biochemistry and potential agricultural applications (Kráľová et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-N-ethyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBKKXEWNLBOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588486 |

Source

|

| Record name | 3-Amino-N-ethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875837-45-9 |

Source

|

| Record name | 3-Amino-N-ethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)

![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)

![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)